

What is the chemical structure of Hexyl 3-mercaptobutanoate?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hexyl 3-mercaptobutanoate

Cat. No.: B15192738 Get Quote

An In-depth Technical Guide to Hexyl 3-mercaptobutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties, synthesis, and physicochemical data of **Hexyl 3-mercaptobutanoate**, a thiol-containing ester.

Chemical Structure and Properties

Hexyl 3-mercaptobutanoate is an organic compound classified as a fatty acid ester.[1] Its structure consists of a butanoate backbone with a thiol (-SH) group at the third position and a hexyl ester group. The IUPAC name for this compound is hexyl 3-sulfanylbutanoate.[1][2]

Chemical Formula: C10H20O2S[1]

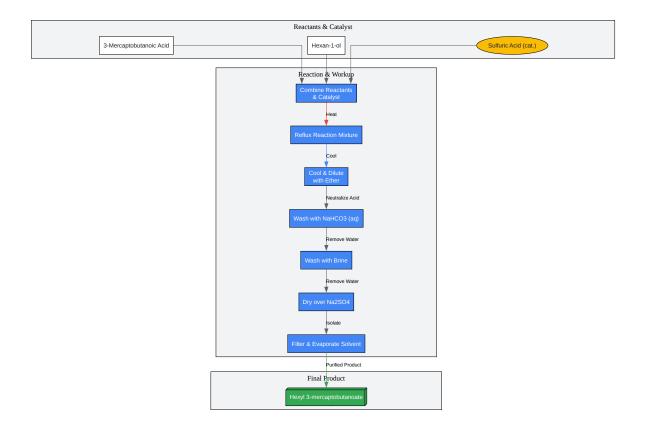
Structure:

- SMILES: CCCCCCCC(=0)CC(C)S
- InChI: InChI=1S/C10H20O2S/c1-3-4-5-6-7-13-10(12)8-9(2)11/h9,11H,3-8H2,1-2H3[1]

The presence of both a thiol and an ester functional group gives this molecule its characteristic properties and reactivity. It is recognized as a flavoring agent in the food industry.[3][4]

Physicochemical Data

The following table summarizes the key quantitative data for **Hexyl 3-mercaptobutanoate**.


Property	Value	Source
Molecular Weight	204.33 g/mol	[5][6]
Appearance	Colorless to pale yellow clear liquid (est.)	[3][6]
Assay	98.00 to 100.00 %	[2][3][6]
Specific Gravity	0.949 to 0.955 @ 25.00 °C	[3][6]
Refractive Index	1.459 to 1.465 @ 20.00 °C	[3][6]
Boiling Point	268.00 °C @ 760.00 mm Hg; 82.00 °C @ 2.00 mm Hg	[3][6]
Flash Point	272.00 °F (133.33 °C)	[3][6]
Vapor Pressure	0.008000 mmHg @ 25.00 °C (est.)	[2][3][6]
logP (o/w)	3.874 (est.)	[3][6]
Water Solubility	29.87 mg/L @ 25 °C (est.)	[3][6]
Solubility	Soluble in alcohol; very slightly soluble in water.	[3][6]

Synthesis of Hexyl 3-mercaptobutanoate

The synthesis of **Hexyl 3-mercaptobutanoate** can be achieved via a Fischer esterification reaction. This acid-catalyzed reaction involves the condensation of 3-mercaptobutanoic acid with hexan-1-ol.

The following diagram illustrates the general workflow for the synthesis of **Hexyl 3-mercaptobutanoate**.

Click to download full resolution via product page

Caption: Synthesis workflow for **Hexyl 3-mercaptobutanoate**.

Experimental Protocol: Fischer Esterification

The following protocol provides a detailed methodology for the synthesis of **Hexyl 3-mercaptobutanoate**.

Materials:

- 3-Mercaptobutanoic acid
- Hexan-1-ol
- Concentrated sulfuric acid (H₂SO₄)

- Diethyl ether (or other suitable organic solvent)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- · Round-bottom flask
- Reflux condenser
- · Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- Reaction Setup:
 - In a round-bottom flask, combine 3-mercaptobutanoic acid (1.0 eq) and hexan-1-ol (1.2-1.5 eq). Using a slight excess of the alcohol can help shift the equilibrium towards the product.
 - Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture while stirring.
 - Add boiling chips to the flask to ensure smooth boiling.
- Reflux:
 - Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cold water through the condenser.

- Heat the mixture to reflux using a heating mantle.[7] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically refluxed for several hours.
- Workup and Extraction:
 - Allow the reaction mixture to cool to room temperature.
 - Transfer the cooled mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.
 - Wash the organic layer sequentially with:
 - Water, to remove the bulk of the unreacted alcohol and sulfuric acid.
 - Saturated sodium bicarbonate solution, to neutralize any remaining sulfuric acid and unreacted 3-mercaptobutanoic acid.[7] Be cautious as this will produce CO₂ gas, and the funnel should be vented frequently.
 - Brine, to remove the majority of the dissolved water from the organic layer.
- Drying and Solvent Removal:
 - Separate the organic layer and transfer it to an Erlenmeyer flask.
 - Dry the organic layer over an anhydrous drying agent such as sodium sulfate.[7] Add the drying agent until it no longer clumps together.
 - Filter the mixture to remove the drying agent.
 - Remove the organic solvent using a rotary evaporator to yield the crude **Hexyl 3-mercaptobutanoate**.
- Purification (Optional):
 - If necessary, the crude product can be further purified by vacuum distillation to obtain a high-purity sample. The boiling point at reduced pressure is approximately 82°C at 2 mmHg.[3]

Safety Precautions:

- This procedure should be performed in a well-ventilated fume hood.
- Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
- Organic solvents are flammable. Ensure there are no open flames or spark sources nearby.
- Thiols often have strong, unpleasant odors. Proper handling and waste disposal are essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Showing Compound Hexyl 3-mercaptobutanoate (FDB009579) FooDB [foodb.ca]
- 2. parchem.com [parchem.com]
- 3. hexyl 3-mercaptobutanoate, 796857-79-9 [thegoodscentscompany.com]
- 4. femaflavor.org [femaflavor.org]
- 5. 3-Mercaptohexyl butyrate | C10H20O2S | CID 537754 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hexyl 3-mercaptobutanoate [flavscents.com]
- 7. youtube.com [youtube.com]
- To cite this document: BenchChem. [What is the chemical structure of Hexyl 3-mercaptobutanoate?]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15192738#what-is-the-chemical-structure-of-hexyl-3-mercaptobutanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com